3-(2,3-dipyridin-2-ylquinoxalin-6-yl)-1,1-bis(prop-2-enyl)urea
Descripción general
Descripción
3-(2,3-dipyridin-2-ylquinoxalin-6-yl)-1,1-bis(prop-2-enyl)urea is a useful research compound. Its molecular formula is C25H22N6O and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-diallyl-N'-(2,3-di-2-pyridinyl-6-quinoxalinyl)urea is 422.18550935 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antihypertensive Activity
Research has shown that derivatives similar to N,N-diallyl-N'-(2,3-di-2-pyridinyl-6-quinoxalinyl)urea possess significant antihypertensive activities. For instance, studies on N-(alkyl/alkenyl/aryl)-N-heterocyclic ureas and thioureas demonstrated considerable antihypertensive effects in rats, suggesting a potential for developing new blood pressure medications (Vajragupta et al., 1996).
Anion and Neutral Guest Recognition
Dicationic derivatives of pyridine-2,6-dicarboxamide, including structures similar to N,N-diallyl-N'-(2,3-di-2-pyridinyl-6-quinoxalinyl)urea, have been studied for their ability to bind anions and neutral guests. These findings highlight their potential use in developing new sensors and receptors for chemical and biological applications (Dorazco‐González et al., 2010).
Supramolecular Chemistry
The synthesis of urea derivatives from CO2 and silylamines, including the formation of chiral and macrocyclic ureas, underlines the versatility of urea compounds in supramolecular chemistry. This research provides insights into sustainable chemical synthesis and the development of novel materials (Xu et al., 2019).
Urease Inhibition
Urease inhibitors, including certain urea derivatives, are being explored as potential drugs for treating gastric and urinary tract infections caused by Helicobacter pylori and Proteus species, respectively. This highlights the therapeutic applications of urea derivatives in addressing infections related to urease activity (Kosikowska & Berlicki, 2011).
Material Science
Quinoline-urea derivatives have been studied for their gelator behavior in the formation of Ag-complexes, showcasing the potential of these compounds in the development of new materials with specific mechanical and photophysical properties (Braga et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2,3-dipyridin-2-ylquinoxalin-6-yl)-1,1-bis(prop-2-enyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O/c1-3-15-31(16-4-2)25(32)28-18-11-12-19-22(17-18)30-24(21-10-6-8-14-27-21)23(29-19)20-9-5-7-13-26-20/h3-14,17H,1-2,15-16H2,(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJDZLHUQRXLHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.